molecular formula C11H16Cl3N B1666775 BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE CAS No. 63991-04-8

BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE

Cat. No. B1666775
CAS RN: 63991-04-8
M. Wt: 268.6 g/mol
InChI Key: FHBBSBIIFABZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylamine, m-chloro-N-(2-chloroethyl)-N-ethyl-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Radioiodinated Analogs for Neuroendocrine Tumors

One application is in the synthesis of radioiodinated benzylamines for neuroendocrine tumors. These compounds, including N-(2-chloroethyl)-N-ethyl-2-[125I]iodobenzylamine, are analogs of xylamine and act as irreversible inhibitors of noradrenaline uptake. They have potential use in scintigraphy and radiotherapy of neuroendocrine tumors (Branger et al., 1995).

Antineoplastic Agents

The compound has also been involved in the preparation of N-bis(2-chloroethyl)amines and N-bis(2-iodoethyl)benzylamines for cancer chemotherapy studies. These derivatives have been found to be effective in such applications (Pettit et al., 1963).

Inhibition of Catecholamine Uptake

In neurological studies, derivatives of benzylamine, such as N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, have been synthesized and evaluated as inhibitors of norepinephrine and dopamine accumulation in rat brain homogenates, indicating potential applications in neuroscience research (Kammerer et al., 1979).

Chemoselective Catalytic Processes

Another study explored the use of benzylamines in chemoselective Pd-C catalytic hydrodechlorination, leading to efficient N-debenzylation. This process has potential applications in the fields of organic chemistry and pharmaceutical synthesis (Cheng et al., 2009).

Neurological Inhibitor Synthesis

Benzylamine derivatives have been synthesized as inhibitors, particularly in the context of norepinephrine uptake in the neurological system. Such compounds have potential implications for the development of drugs targeting the central nervous system (Ransom et al., 1983).

Serotonin Uptake Inhibition

The compound has been studied for its effects on serotonin uptake and synthesis in the brain, indicating potential applications in psychopharmacology (Wong et al., 1980).

properties

CAS RN

63991-04-8

Product Name

BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE

Molecular Formula

C11H16Cl3N

Molecular Weight

268.6 g/mol

IUPAC Name

2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10;/h3-5,8H,2,6-7,9H2,1H3;1H

InChI Key

FHBBSBIIFABZMX-UHFFFAOYSA-N

SMILES

CC[NH+](CCCl)CC1=CC(=CC=C1)Cl.[Cl-]

Canonical SMILES

CC[NH+](CCCl)CC1=CC(=CC=C1)Cl.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzylamine, m-chloro-N-(2-chloroethyl)-N-ethyl-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE
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BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE
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BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE
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BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE
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BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE
Reactant of Route 6
BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE

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